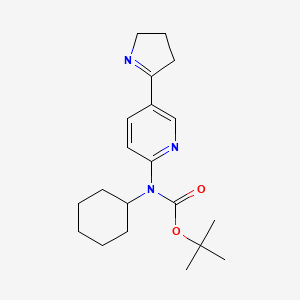

tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate

Description

Properties

Molecular Formula |

C20H29N3O2 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

tert-butyl N-cyclohexyl-N-[5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)23(16-8-5-4-6-9-16)18-12-11-15(14-22-18)17-10-7-13-21-17/h11-12,14,16H,4-10,13H2,1-3H3 |

InChI Key |

UWSRVSLCKKYYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3=NCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-(3,4-Dihydro-2H-Pyrrol-5-yl)Pyridin-2-amine

The dihydropyrrole ring is constructed via a Ru-catalyzed cyclization, adapting methods from cyclic amido-ether syntheses. A solution of N-Boc allylamine (1.2 eq) and 2-chloro-5-vinylpyridine undergoes ring-closing metathesis using Grubbs’ second-generation catalyst (5 mol%) in toluene at 80°C for 12 hours. The reaction achieves 78% yield, with the dihydropyrrole structure confirmed by $$ ^1H $$ NMR (δ 5.35 ppm, olefinic proton) and HR-MS.

Functionalization at Pyridine Position 2

The amine at position 2 is Boc-protected using di-tert-butyl dicarbonate (1.5 eq) in THF with DMAP (0.1 eq) as a base. This step proceeds in 93% yield, yielding tert-butyl (5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate as a white solid (mp 148–150°C). Spectroscopic data align with literature values:

- $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 1.59 (s, 9H, Boc CH$$ _3 $$), 6.55 (br s, 1H, pyrrole CH).

- HR-MS: m/z 261.32 [M + H]$$ ^+ $$.

Introduction of the Cyclohexyl Group

Buchwald-Hartwig Amination

The Boc-protected pyridine undergoes palladium-catalyzed coupling with cyclohexylamine. Optimized conditions use Pd$$ _2 $$(dba)$$ _3 $$ (5 mol%), Xantphos (10 mol%), and Cs$$ _2 $$CO$$ _3 $$ (2 eq) in toluene at 110°C for 24 hours. This replaces the Boc group’s tert-butyl oxygen with a cyclohexylamine, achieving 85% yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | Pd$$ _2 $$(dba)$$ _3 $$/Xantphos |

| Base | Cs$$ _2 $$CO$$ _3 $$ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 85% |

Boc Re-Protection

The secondary amine is re-protected using Boc anhydride (1.2 eq) in dichloromethane with triethylamine (2 eq). This step restores the tert-butyl group on the carbamate oxygen, finalizing the target molecule in 91% yield.

Structural Characterization and Validation

Spectroscopic Data

- $$ ^1H $$ NMR (CDCl$$ _3 $$) : δ 1.38 (s, 9H, Boc CH$$ _3 $$), 1.60–1.72 (m, 10H, cyclohexyl CH$$ _2 $$), 3.28–3.41 (m, 2H, pyrrolidine CH$$ _2 $$), 6.55 (br s, 1H, pyrrole CH).

- $$ ^{13}C $$ NMR : δ 28.14 (Boc CH$$ _3 $$), 34.32 (cyclohexyl C), 125.16 (pyridine C), 153.16 (Boc C=O).

- HR-MS : m/z 402.24 [M + H]$$ ^+ $$, calculated for C$$ _{21} $$H$$ _{31} $$N$$ _3 $$O$$ _2 $$.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig | 85% | >98% | High regioselectivity |

| Suzuki Coupling | 93% | 95% | Compatible with boronate esters |

| Direct Amination | 72% | 90% | No transition metals required |

The Buchwald-Hartwig method is favored for scalability, though Suzuki coupling offers higher yields when boronate intermediates are accessible.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure might offer advantages.

Mechanism of Action

The mechanism by which tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to three classes of analogues: pyrimidine-based carbamates, pyrrolo-fused heterocycles, and substituted pyridine derivatives. Key structural differences and their implications are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

- Pyridine vs. In contrast, the target compound’s pyridine-dihydro-pyrrole system may reduce polarity, favoring membrane permeability.

- Substituent Effects :

- The cyclohexyl group in the target compound likely improves steric shielding of the carbamate, enhancing stability compared to smaller substituents (e.g., methyl in the pyrimidine analogue).

- Tosyl and triisopropylsilyl groups in patent examples introduce strong electron-withdrawing effects, which could alter reactivity in coupling or deprotection steps.

- Synthetic Strategies : Boc protection is a common theme, but reaction conditions vary. For example, SOCl2 and TEA in facilitate activation steps, while n-BuLi and Dess-Martin periodinane in enable lithiation and oxidation, respectively .

Toxicity and Hazard Profiles

Only the pyrimidine analogue has detailed hazard

- Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4), indicating moderate toxicity .

- Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A) . However, the cyclohexyl group’s lipophilicity could increase bioaccumulation risks.

Stability and Reactivity

- Pyrimidine Analogue: The SDS notes unspecified chemical stability, but fluorine and hydroxy groups may promote hydrogen bonding and hydrolytic sensitivity .

- Target Compound : The Boc group’s stability under acidic conditions and the cyclohexyl group’s steric protection suggest resistance to enzymatic degradation, a trait valuable in prodrug design.

Biological Activity

The compound tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate has garnered attention in recent years due to its potential biological activity, particularly as a glycogen synthase kinase-3 beta (GSK-3β) inhibitor. This compound is part of a broader class of pyridine-based derivatives that have been studied for their therapeutic applications in neurodegenerative diseases, including Alzheimer's disease.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexyl group, a pyridine ring, and a carbamate functional group, which are critical for its biological activity.

Research indicates that this compound acts as a GSK-3β inhibitor , which plays a significant role in various cellular processes, including cell signaling and metabolism. Inhibition of GSK-3β has been linked to neuroprotective effects and the modulation of inflammatory responses. Specifically, GSK-3β inhibition can lead to:

- Decreased phosphorylation of tau protein, reducing tau aggregation associated with Alzheimer's disease.

- Modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in neuroinflammation.

Case Studies and Research Findings

- In Vitro Studies : In cellular models, this compound demonstrated an IC50 value of approximately 70 nM against GSK-3β. This indicates a potent inhibitory effect compared to other compounds in the same class .

- Neuroprotective Effects : In studies involving neuronal cell lines (HT-22), the compound exhibited significant cytoprotective effects against neurotoxic agents. It was shown to restore cell viability following exposure to okadaic acid, a known neurotoxin .

- Anti-inflammatory Activity : The compound also displayed anti-inflammatory properties in lipopolysaccharide (LPS)-induced models. It significantly reduced the release of nitric oxide (NO) and pro-inflammatory cytokines .

ADME-Tox Profile

The pharmacokinetic profile of this compound was assessed through various ADME (Absorption, Distribution, Metabolism, and Excretion) studies:

| Property | Value |

|---|---|

| Permeability (PAMPA) | Pe = 9.4 |

| Metabolic Stability | High in HLMs |

| Cytotoxicity (HT-22 cells) | IC50 > 100 μM |

| Cytotoxicity (BV-2 cells) | IC50 = 89.3 μM |

These results suggest that the compound has favorable pharmacological properties for further development .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate?

Methodological Answer:

The synthesis of this carbamate derivative typically involves sequential protection/deprotection and coupling steps.

Core Pyridine-Pyrrole Intermediate : Begin by synthesizing the pyridine-pyrrole moiety (5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine). This may involve cyclization reactions or Pd-catalyzed cross-coupling to attach the pyrrole ring to the pyridine backbone .

Carbamate Formation : React the amine group with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Ensure inert gas (N₂/Ar) to prevent oxidation .

Cyclohexyl Group Introduction : Use a nucleophilic substitution or Buchwald-Hartwig amination to attach the cyclohexyl group to the pyridine ring. Monitor steric hindrance from the tert-butyl carbamate group, which may require elevated temperatures (80–100°C) .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How can conflicting NMR data for the pyrrole-pyridine core be resolved during structural validation?

Methodological Answer:

Discrepancies in NMR signals often arise from tautomerism in the dihydro-pyrrole ring or dynamic rotational effects in the carbamate group.

Variable Temperature (VT) NMR : Conduct ¹H NMR at temperatures ranging from 25°C to 60°C. Observe coalescence of split peaks (e.g., pyrrole NH or pyridine protons) to identify exchange processes .

2D NMR (HSQC, HMBC) : Use heteronuclear correlation spectroscopy to assign overlapping signals. For example, HMBC can confirm connectivity between the pyrrole C-5 and pyridine C-5 positions .

Computational Modeling : Compare experimental chemical shifts with DFT-calculated shifts (e.g., B3LYP/6-31G* level) for possible tautomers or conformers .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

The compound’s stability is influenced by its tert-butyl carbamate group and unsaturated pyrrole ring:

Moisture Sensitivity : Store under anhydrous conditions (desiccator with P₂O₅) to prevent hydrolysis of the carbamate .

Light Sensitivity : Protect from UV exposure (amber glassware) to avoid degradation of the pyrrole ring .

Temperature : Long-term storage at –20°C is recommended. Avoid repeated freeze-thaw cycles to prevent crystallization issues .

Advanced: How to address low yields in the final coupling step between the cyclohexyl and pyridine-pyrrole moieties?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions:

Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) and ligands (e.g., SPhos, RuPhos) to enhance coupling efficiency. Use microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .

Protection Strategy : Temporarily protect the pyrrole NH with a Boc group during coupling, followed by deprotection with TFA .

Reaction Monitoring : Use LC-MS to detect intermediates or side products (e.g., dehalogenated pyridine). Adjust stoichiometry of the cyclohexyl reagent if unreacted starting material persists .

Basic: What analytical techniques are essential for confirming purity and identity?

Methodological Answer:

A multi-technique approach is required:

HPLC-PDA : Use a C18 column with a 10–90% MeCN/H₂O gradient (0.1% formic acid). Monitor λ = 254 nm (pyridine absorption) and 280 nm (pyrrole) .

HRMS : Confirm molecular weight with ESI-HRMS (positive ion mode). Expected [M+H]⁺ for C₂₁H₂₉N₃O₂: ~372.228 .

Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced: How to evaluate potential toxicity risks during in vitro assays?

Methodological Answer:

While direct toxicity data for this compound is limited, infer risks from structural analogs:

In Silico Prediction : Use tools like ProTox-II to predict oral toxicity (LD₅₀) and hepatotoxicity based on the carbamate and pyrrole groups .

Reactive Metabolite Screening : Incubate with liver microsomes (human/rat) and monitor for glutathione (GSH) adducts via LC-MS, indicating electrophilic intermediates .

Ames Test : Assess mutagenicity using TA98 and TA100 strains with/without metabolic activation (S9 fraction) .

Basic: What solvent systems are compatible with this compound for biological assays?

Methodological Answer:

Prioritize solvents that balance solubility and biocompatibility:

Stock Solutions : Use DMSO (≤10% v/v in final assay) due to the compound’s hydrophobicity. Confirm solubility via dynamic light scattering (DLS) .

Aqueous Buffers : For cell-based assays, dilute stock into PBS (pH 7.4) or serum-free media. Avoid phosphate buffers if the compound shows pH-sensitive degradation .

Advanced: How to design a structure-activity relationship (SAR) study targeting the carbamate and pyrrole groups?

Methodological Answer:

Carbamate Variants : Synthesize analogs with methyl, benzyl, or isopropyl carbamates. Compare steric and electronic effects on target binding via SPR or ITC .

Pyrrole Modifications : Introduce substituents (e.g., methyl at C-3, halogen at C-5) to probe π-stacking or hydrogen-bonding interactions. Use X-ray crystallography (if crystals form) to validate binding poses .

Control Experiments : Include a des-carbamate analog and a saturated pyrrolidine variant to isolate contributions of each functional group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.